molecular formula C21H23N3O2S B4693144 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

Katalognummer B4693144
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: HHFMPGBEGZIARZ-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as PAC-1, is a small molecule that has gained attention due to its potential as an anticancer agent. This molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Wirkmechanismus

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide targets procaspase-3, an inactive form of caspase-3, and activates it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells. This can lead to increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce autophagy in cancer cells, which can lead to increased sensitivity to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it has been shown to be effective in inducing apoptosis in cancer cells. Another advantage is that it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. One limitation of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it can be difficult to synthesize, requiring a multistep process involving the reaction of various chemicals.

Zukünftige Richtungen

There are several future directions for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide research. One direction is to further explore its potential as an anticancer agent, specifically in the treatment of solid tumors. Another direction is to explore its potential as an adjuvant therapy in combination with chemotherapy and radiation therapy. Additionally, further research is needed to optimize the synthesis method for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, making it more efficient and cost-effective. Finally, research is needed to explore the potential of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in other areas, such as neurodegenerative diseases.
Conclusion:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is a small molecule with potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and sensitize them to radiation therapy. While there are limitations to using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments, there are several future directions for research, including exploring its potential as an adjuvant therapy and optimizing its synthesis method. Overall, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide shows promise as a potential treatment for cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors. Studies have shown that N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide induces apoptosis in cancer cells by targeting procaspase-3, an inactive form of caspase-3, and activating it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.

Eigenschaften

IUPAC Name

N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-3-12-19(25)22-17-10-7-11-18(15-17)23-21(27)24-20(26)14-13-16-8-5-4-6-9-16/h4-11,13-15H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,27)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFMPGBEGZIARZ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Reactant of Route 3
Reactant of Route 3
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Reactant of Route 5
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Reactant of Route 6
Reactant of Route 6
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.